molecular formula C14H12N4O3S B2644461 1-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034288-56-5

1-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2644461
CAS No.: 2034288-56-5
M. Wt: 316.34
InChI Key: UMBODBXBASURFX-UHFFFAOYSA-N
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Description

1-Methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an oxadiazole ring, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxadiazole ring through the cyclization of appropriate precursors. The thiophene ring is then introduced via a coupling reaction. The final steps involve the formation of the pyridine ring and the carboxamide group through condensation and cyclization reactions under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors for the cyclization and coupling reactions, which can enhance efficiency and control over reaction conditions. The use of automated systems for monitoring and adjusting reaction parameters is also common to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary, but common reagents include halogens and organometallic compounds.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

1-Methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound’s unique structure makes it useful in the development of new polymers and other advanced materials.

Mechanism of Action

The mechanism by which 1-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, modulating their activity and thereby influencing various biological processes. The exact pathways can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

    1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound lacks the oxadiazole and thiophene rings, making it less complex and potentially less active in certain applications.

    3-Methyl-1,2,4-oxadiazol-5-yl-thiophene: This compound lacks the pyridine and carboxamide groups, which may limit its biological activity compared to the target compound.

Uniqueness: 1-Methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-8-15-12(21-17-8)10-5-7-22-13(10)16-11(19)9-4-3-6-18(2)14(9)20/h3-7H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBODBXBASURFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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